molecular formula C15H28N2O2 B2712879 tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1554158-37-0

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2712879
CAS No.: 1554158-37-0
M. Wt: 268.401
InChI Key: ZSHKWSYZEMGOLD-UHFFFAOYSA-N
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Description

tert-butyl 7-methyl-3,9-diazaspiro[55]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Scientific Research Applications

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the use of palladium on carbon (Pd/C) as a catalyst. One common method involves the hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in tetrahydrofuran (THF) solution under an argon atmosphere. The reaction is carried out at 40°C for 40 hours under 45 psi of hydrogen pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The spiro structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Uniqueness

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and interactions. This structural variation can lead to differences in its physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-12-11-16-8-5-15(12)6-9-17(10-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHKWSYZEMGOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC12CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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